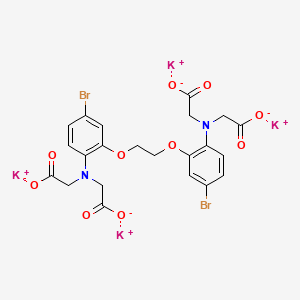
5,5'-Dibromo BAPTA (tetrapotassium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-Dibromo BAPTA (tetrapotassium): is a derivative of BAPTA, a well-known calcium chelator. This compound is commonly used to form calcium buffers with well-defined calcium concentrations. It is particularly useful in controlling cytosolic calcium concentration, which is crucial for studying the roles of calcium in various biological processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dibromo BAPTA (tetrapotassium) involves the bromination of BAPTA. The reaction typically requires the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the 5,5’ positions. The resulting dibromo compound is then converted to its tetrapotassium salt form by neutralizing with potassium hydroxide .
Industrial Production Methods: Industrial production of 5,5’-Dibromo BAPTA (tetrapotassium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in a solid form and stored under specific conditions to maintain its stability .
化学反応の分析
Types of Reactions: 5,5’-Dibromo BAPTA (tetrapotassium) primarily undergoes chelation reactions with calcium ions. It can also participate in substitution reactions where the bromine atoms may be replaced by other functional groups under specific conditions .
Common Reagents and Conditions:
Chelation Reactions: Calcium ions (Ca²⁺) in aqueous solutions.
Substitution Reactions: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Chelation Reactions: Calcium-bound 5,5’-Dibromo BAPTA complex.
Substitution Reactions: Substituted BAPTA derivatives depending on the nucleophile used
科学的研究の応用
5,5’-Dibromo BAPTA (tetrapotassium) is widely used in scientific research due to its ability to precisely control calcium ion concentrations. Some of its key applications include:
Chemistry: Used in the study of calcium-dependent reactions and processes.
Biology: Employed in cellular studies to regulate intracellular calcium levels, which is vital for understanding cellular signaling and function.
Medicine: Utilized in research related to calcium-related diseases and conditions, such as neurodegenerative diseases and cardiac disorders.
Industry: Applied in the development of calcium-sensitive dyes and indicators for various analytical purposes .
作用機序
The primary mechanism of action of 5,5’-Dibromo BAPTA (tetrapotassium) is its ability to chelate calcium ions. By binding to calcium ions, it effectively reduces the free calcium ion concentration in the solution or within cells. This chelation process is crucial for studying calcium-dependent processes and for buffering calcium levels in various experimental setups .
Molecular Targets and Pathways:
Calcium Ions (Ca²⁺): The primary target of 5,5’-Dibromo BAPTA (tetrapotassium) is calcium ions.
Calcium Signaling Pathways: By modulating calcium levels, it influences various calcium-dependent signaling pathways, including those involved in muscle contraction, neurotransmitter release, and enzyme activation
類似化合物との比較
BAPTA (tetrapotassium): The parent compound, which lacks the bromine substitutions.
5,5’-Difluoro BAPTA (tetrapotassium): A similar compound with fluorine substitutions instead of bromine.
5,5’-Dimethyl BAPTA (tetrapotassium): A derivative with methyl groups at the 5,5’ positions .
Uniqueness: 5,5’-Dibromo BAPTA (tetrapotassium) is unique due to its specific bromine substitutions, which can influence its binding affinity and selectivity for calcium ions. This makes it particularly useful in applications where precise control of calcium levels is required .
特性
分子式 |
C22H18Br2K4N2O10 |
|---|---|
分子量 |
786.6 g/mol |
IUPAC名 |
tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-bromophenoxy]ethoxy]-4-bromo-N-(carboxylatomethyl)anilino]acetate |
InChI |
InChI=1S/C22H22Br2N2O10.4K/c23-13-1-3-15(25(9-19(27)28)10-20(29)30)17(7-13)35-5-6-36-18-8-14(24)2-4-16(18)26(11-21(31)32)12-22(33)34;;;;/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34);;;;/q;4*+1/p-4 |
InChIキー |
OAUHFSHYBXGERY-UHFFFAOYSA-J |
正規SMILES |
C1=CC(=C(C=C1Br)OCCOC2=C(C=CC(=C2)Br)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-[1-[(2S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]propyl]-2,2,2-trifluoroacetamide](/img/structure/B12403075.png)
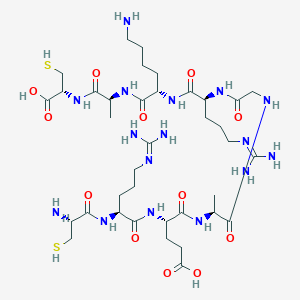
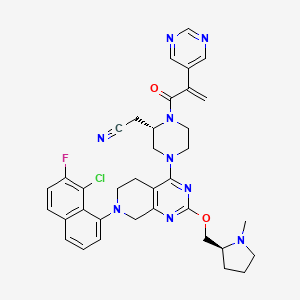
![4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-N-[4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenyl]-N-phenylaniline;iodide](/img/structure/B12403105.png)
![4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one](/img/structure/B12403108.png)
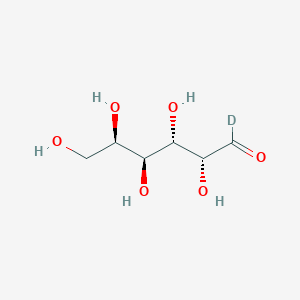


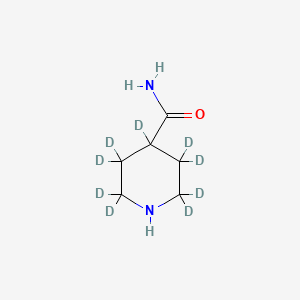

![7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one](/img/structure/B12403144.png)
![2-N-benzyl-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12403145.png)
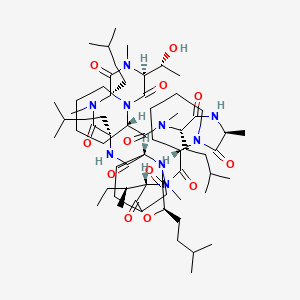
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12403160.png)
